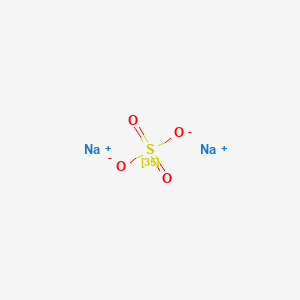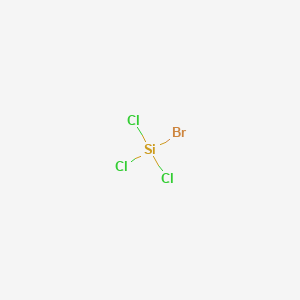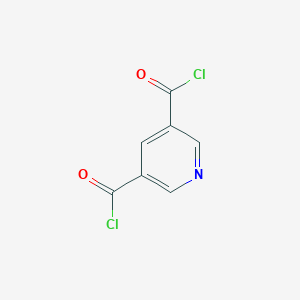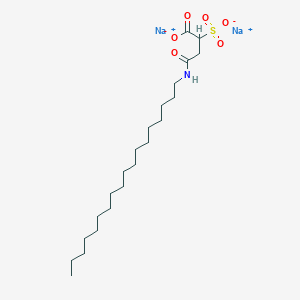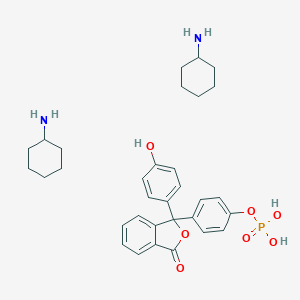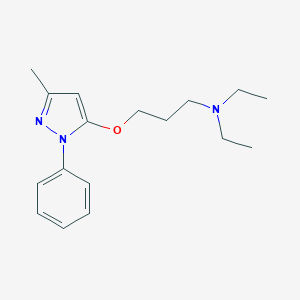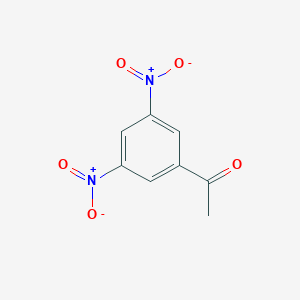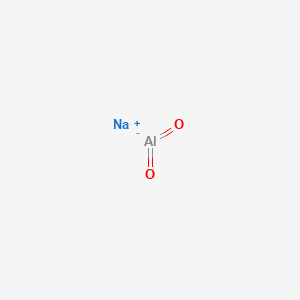
Sodium aluminate
Vue d'ensemble
Description
Sodium aluminate, with the chemical formula NaAlO2, is a water-insoluble crystalline substance . It is a combination of sodium oxide and aluminum oxide with sufficient excess causticity to stabilize . It is commonly used in a variety of industrial applications, including water treatment and the manufacturing of certain types of glass and ceramics .
Synthesis Analysis
Sodium aluminate is formed by the action of sodium hydroxide on elemental aluminium, which is an amphoteric metal. The reaction is highly exothermic once established and is accompanied by the rapid evolution of hydrogen gas . A recent study has shown that high energy θ-Al2O3, η-Al2O3 can be excited by heating sodium aluminate to 1400 °C under a nitrogen atmosphere in the presence of carbon .
Molecular Structure Analysis
Sodium aluminate’s chemical structure is made up of sodium ions (Na+) and aluminate ions (AlO2–). The aluminate ion consists of an aluminum atom surrounded by four oxygen atoms, forming a tetrahedral structure . On average, each Al atom is surrounded by four oxygens, indicative of the predominance of Al(OH)4- (aq) in these solutions .
Chemical Reactions Analysis
Sodium aluminate generates a strong base in water and reacts violently with acids. It is also corrosive to metals . The reaction of sodium aluminate with hydrochloric acid produces aluminium chloride (AlCl3), halite (NaCl), and water (H2O) .
Physical And Chemical Properties Analysis
Sodium aluminate typically exists as a white, crystalline solid under normal conditions. It is odorless and has a strongly alkaline taste . While sodium aluminate is insoluble in water, it is soluble in strong alkali solutions due to the ionic nature of the compound .
Applications De Recherche Scientifique
Water Treatment
Sodium aluminate is a key chemical in the process of water treatment. It aids in the coagulation and settling of impurities, leading to cleaner water .
Ceramics and Glass Manufacturing
Sodium aluminate is used as a fluxing agent in the production of ceramics and certain types of glass. The addition of sodium aluminate helps to lower the melting point of these materials, making the manufacturing process more efficient .
Paper Industry
In the paper industry, sodium aluminate is used in the pulping process to improve the paper’s resistance to water and increase its brightness .
Transesterification of Glycerol
Sodium aluminate is used in the transesterification of glycerol with dimethyl carbonate to synthesize glycerol carbonate .
Isomerization of D-Glucose
Sodium aluminate is used in the isomerization of D-glucose into D-fructose .
Biodiesel Synthesis
Sodium aluminate is used to synthesize biodiesel from Jatropha oil via transesterification .
Synthesis of Aluminum Nitride
Sodium aluminate can be used to synthesize aluminum nitride. This process involves heating sodium aluminate to 1400 °C under a nitrogen atmosphere in the presence of carbon .
Advanced Material Science
Recent studies have explored the utility of sodium aluminate in advanced material science, including its use in the creation of alumina nanostructures and as an electrolyte in aluminum-air batteries .
Mécanisme D'action
Target of Action
Sodium aluminate (NaAlO2) is an inorganic compound that primarily targets aluminum hydroxide in many industrial and technical applications . It is used as an effective source of aluminum hydroxide .
Mode of Action
Sodium aluminate is formed by the action of sodium hydroxide on elemental aluminum, which is an amphoteric metal . The reaction is highly exothermic once established and is accompanied by the rapid evolution of hydrogen gas . The reaction can be written as:
2Al+2NaOH+2H2O→2NaAlO2+3H22Al + 2NaOH + 2H_2O \rightarrow 2NaAlO_2 + 3H_2 2Al+2NaOH+2H2O→2NaAlO2+3H2
Biochemical Pathways
The transformation process between sodium aluminate and aluminum nitride is carried out via the direct nitridation of θ-Al2O3, η-Al2O3 . This process involves the digestion of bauxite (an ore of aluminum) with sodium hydroxide under high pressure and temperature conditions . Once the digestion is complete, sodium aluminate is precipitated out of the solution by lowering the temperature and adjusting the pH .
Pharmacokinetics
Sodium aluminate is highly soluble in water but insoluble in alcohol . This solubility profile can influence how it is distributed and eliminated in various systems.
Result of Action
The resulting product of the reaction contains 90% NaAlO2 and 1% water, together with 1% free NaOH . Sodium aluminate demonstrates superior compressive strength and erosion resistance compared to hydration products of ordinary Portland cement .
Action Environment
The action of sodium aluminate can be influenced by environmental factors. For instance, in erosion environments, sodium aluminate demonstrates superior compressive strength and erosion resistance . The infiltration of H2O molecules and Na+ ions into the three-dimensional mesh structure of sodium aluminate results in slight expansion and reduced tensile strength . The adsorption sites within sodium aluminate possess the capability to capture externally introduced na+ ions . This process partially alleviates tensile rupture, modifies the fracture damage mode, enhances overall toughness, and improves resistance against sulfate attack .
Safety and Hazards
Orientations Futures
Sodium aluminate continues to be an area of active research, particularly for its potential uses in new applications. Recent studies have explored its utility in advanced material science, including its use in the creation of alumina nanostructures and as an electrolyte in aluminum-air batteries . Another study discusses the revival of sodium-beta aluminate for sodium solid-state batteries .
Propriétés
IUPAC Name |
sodium;dioxoalumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Na.2O/q-1;+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJYQHRNMMNLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al-]=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAlO2, AlNaO2 | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium aluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_aluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051206 | |
| Record name | Sodium aluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.970 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Hygroscopic; [ICSC] White crystalline solid, soluble in water; [Hawley], WHITE HYGROSCOPIC POWDER. | |
| Record name | Sodium aluminate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7068 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN WATER; INSOL IN ALCOHOL, Solubility in water: very good | |
| Record name | SODIUM ALUMINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
>1.5 g/cm³ | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Sodium aluminate | |
Color/Form |
WHITE GRANULAR MASS, WHITE AMORPHOUS POWDER | |
CAS RN |
1302-42-7, 11138-49-1 | |
| Record name | Sodium metaaluminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium aluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum sodium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aluminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium sodium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALUMINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1650 °C | |
| Record name | SODIUM ALUMINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ALUMINATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
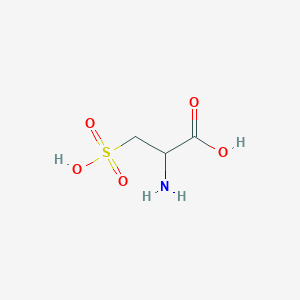
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)
